The SuFEx Workhorse: Technical Guide to 5-Chloropyridine-2-sulfonyl Fluoride
The SuFEx Workhorse: Technical Guide to 5-Chloropyridine-2-sulfonyl Fluoride
Executive Summary & Chemical Architecture
5-Chloropyridine-2-sulfonyl fluoride represents a premier class of "SuFEx" (Sulfur-Fluoride Exchange) hubs. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, this sulfonyl fluoride derivative offers a "Goldilocks" zone of reactivity: it is kinetically stable in aqueous physiological conditions yet thermodynamically primed for specific covalent bond formation with nucleophiles (e.g., tyrosine phenols, lysine amines) when activated.
The inclusion of the pyridine core and the 5-chloro substituent distinguishes it from simple benzene sulfonyl fluorides:
-
Pyridine Nitrogen (N1): Acts as an electron sink, reducing the electron density at the sulfur center, thereby enhancing electrophilicity compared to phenyl analogs.
-
5-Chloro Substituent: Provides a secondary inductive withdrawing effect (
), further tuning the reactivity of the sulfonyl center while offering a handle for cross-coupling (e.g., Suzuki-Miyaura) to expand the scaffold after or before the SuFEx click reaction.
Chemical Profile
| Property | Specification |
| IUPAC Name | 5-Chloropyridine-2-sulfonyl fluoride |
| Molecular Formula | C |
| Molecular Weight | 195.59 g/mol |
| Precursor CAS | 885277-08-7 (Sulfonyl Chloride) |
| Physical State | Low-melting crystalline solid or oil (dependent on purity) |
| Solubility | High in DCM, THF, DMSO; Moderate in MeCN; Low in Water |
| Stability | Hydrolytically stable at neutral pH; Thermally stable >100°C |
Synthesis & Production Protocols
The synthesis of 5-Chloropyridine-2-sulfonyl fluoride is most reliably achieved via Halogen Exchange (Halex) from its sulfonyl chloride precursor. While oxidative chlorination of thiols is possible, the Halex route minimizes oxidative byproducts.
Protocol A: Halogen Exchange (Recommended)
Rationale: Potassium Bifluoride (KHF
Reagents:
-
5-Chloropyridine-2-sulfonyl chloride (1.0 equiv)
-
Potassium Bifluoride (KHF
) (2.5 equiv) -
Acetonitrile (MeCN) / Water (1:1 v/v) or 18-Crown-6 (cat.) in dry MeCN.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-Chloropyridine-2-sulfonyl chloride in MeCN (0.5 M concentration).
-
Activation: Add saturated aqueous KHF
dropwise while stirring vigorously.-
Critical Control Point: Maintain temperature at 0–5°C initially to prevent exothermic decomposition, then warm to Room Temperature (RT).
-
-
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or
F NMR (look for disappearance of starting material and appearance of singlet ~ +65 ppm). -
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na
SO . -
Purification: Concentrate in vacuo. The product is typically pure enough for use; however, rapid filtration through a silica plug (DCM eluent) removes trace salts.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway from thiol precursor to sulfonyl fluoride via sulfonyl chloride intermediate.[1]
Stability Profile & Storage
The defining feature of 5-Chloropyridine-2-sulfonyl fluoride is its resistance to hydrolysis compared to sulfonyl chlorides. This stability stems from the strength of the S–F bond and the specific solvation shell that protects the sulfur center from water attack in the absence of a specific catalyst.
Hydrolytic Stability[5][6][7][8][9]
-
Neutral pH (pH 7.0 - 7.4): Stable. Half-life (
) often exceeds 24–48 hours in aqueous buffer/organic co-solvent mixtures. -
Acidic pH (< 4.0): Highly stable. Protonation of the pyridine nitrogen further deactivates the ring, making the sulfur center less prone to nucleophilic attack by water.
-
Basic pH (> 8.5): Labile. Hydroxide ions (
) will eventually hydrolyze the S–F bond to the sulfonate ( ), though slower than the chloride analog.
Thermal Stability
Unlike DAST or other fluorinating agents which can be explosive, heteroaryl sulfonyl fluorides are generally thermally stable.
-
Decomposition: Typically stable up to >100°C.
-
Storage: Store at 4°C or -20°C under inert atmosphere (Argon) to prevent slow hydrolysis by atmospheric moisture over months.
Reactivity: The SuFEx Mechanism[8]
The reactivity of 5-Chloropyridine-2-sulfonyl fluoride is governed by Sulfur-Fluoride Exchange (SuFEx) . This is a "click" chemistry reaction that is orthogonal to many other organic transformations.
Mechanism of Action[10][11][12][13]
-
Activation: The S–F bond is strong and unreactive toward "soft" nucleophiles. It requires "hard" activation, typically by:
-
Silicon: Silyl ethers (R-OTMS) activate the fluoride via the formation of a strong Si–F bond (approx. 130 kcal/mol).
-
H-Bonding: In protein environments, the local microenvironment (e.g., adjacent basic residues) can activate the phenol of Tyrosine or the amine of Lysine.
-
-
Substitution: The nucleophile attacks the Sulfur(VI) center. The 5-chloropyridine ring acts as an electron-withdrawing group (EWG), stabilizing the transition state and facilitating the departure of the fluoride ion.
Visualization: SuFEx Activation Cycle
Figure 2: SuFEx reaction mechanism showing activation of the latent sulfonyl fluoride electrophile.
Applications in Drug Discovery[3][14][15]
Covalent Inhibition
The 5-Chloropyridine-2-sulfonyl fluoride moiety is an ideal "warhead" for Targeted Covalent Inhibitors (TCIs).
-
Target: Non-catalytic Tyrosine, Lysine, or Serine residues.
-
Advantage: The warhead is "quiet" (non-reactive) in circulation, reducing off-target toxicity (unlike acrylamides), but reacts specifically when positioned in the binding pocket of the target protein.
Protocol: Protein Labeling Assay
To validate the reactivity of this probe against a target protein:
-
Preparation: Incubate Protein X (10 µM) in PBS (pH 7.4).
-
Dosing: Add 5-Chloropyridine-2-sulfonyl fluoride (10–100 µM) from a DMSO stock.
-
Incubation: 1 hour at 37°C.
-
Analysis:
-
Intact Mass Spec: Look for a mass shift of +175.5 Da (MW of probe minus HF).
-
Tryptic Digest: Identify the modified residue via LC-MS/MS.
-
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[3][4][5][6] Journal of the American Chemical Society, 137(30), 9571–9574. [Link][3]
-
Jones, L. H. (2018). Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods.[7] Nature Reviews Chemistry, 2, 0113. [Link]
-
Zheng, Q., et al. (2021). SuFEx-Enabled High-Throughput Medicinal Chemistry. Journal of Medicinal Chemistry, 64(15), 10633–10654. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PyFluor - Enamine [enamine.net]
- 7. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Department of Chemistry [chem.web.ox.ac.uk]
